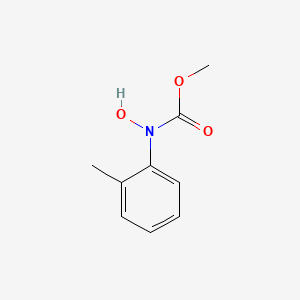

Methyl N-hydroxy-2-methylphenylcarbamate

描述

Methyl N-hydroxy-2-methylphenylcarbamate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is an intermediate in the synthesis of various fungicides, including Pyrametostrobin . This compound is derived from 1-Methyl-2-nitrobenzene, a toxic pollutant used in the production of explosives .

准备方法

Synthetic Routes and Reaction Conditions

Methyl N-hydroxy-2-methylphenylcarbamate can be synthesized through the reaction of 1-Methyl-2-nitrobenzene with appropriate reagents under controlled conditions . The reaction typically involves the reduction of the nitro group to an amine, followed by carbamoylation to introduce the carbamate group . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield . The process includes stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high purity and consistency of the final product .

化学反应分析

Types of Reactions

Methyl N-hydroxy-2-methylphenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to amines.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to dissolve reactants .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines . Substitution reactions can introduce various functional groups onto the aromatic ring .

科学研究应用

Fungicide Development

Methyl N-hydroxy-2-methylphenylcarbamate serves as a crucial intermediate in the synthesis of fungicides. Its ability to inhibit key enzymes involved in fungal cell wall synthesis contributes to its effectiveness in agricultural applications. The mechanism involves disrupting the integrity of fungal cells, leading to cell lysis and death .

Structure-Activity Relationship Studies

Research has demonstrated that modifications in the structure of this compound can significantly affect its biological activity. Studies focusing on the structure-activity relationship have identified how changes in substituents impact its efficacy as an antiandrogen in prostate cancer cell lines, showcasing its potential beyond fungicidal applications .

Case Study 1: Synthesis Efficiency

A study highlighted a novel preparation method for this compound that achieved a yield of 79% through a streamlined one-pot reaction process. This method not only increased efficiency but also adhered to green chemistry principles by reducing waste and energy consumption during synthesis .

In another investigation, the compound was tested for its cytotoxic effects on human prostate cancer cells. The results indicated that while it inhibited androgen receptor activity, it did not exhibit significant cytotoxicity, suggesting its potential as a therapeutic agent with minimal side effects .

作用机制

The mechanism of action of Methyl N-hydroxy-2-methylphenylcarbamate involves its interaction with specific molecular targets and pathways. In the case of its use as a fungicide, the compound inhibits key enzymes involved in fungal cell wall synthesis, leading to cell lysis and death . The exact molecular targets and pathways can vary depending on the specific application and organism being targeted .

相似化合物的比较

Similar Compounds

- Methyl N-hydroxy-N-(2-methylphenyl)carbamate

- Methyl hydroxy (o-tolyl)carbamate

- Pyrametostrobin (a fungicide synthesized using Methyl N-hydroxy-2-methylphenylcarbamate as an intermediate)

Uniqueness

This compound is unique due to its specific structure, which allows it to act as an effective intermediate in the synthesis of various fungicides . Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in synthetic chemistry .

生物活性

Methyl N-hydroxy-2-methylphenylcarbamate is a compound of interest due to its potential biological activities, particularly as an inhibitor of cholinesterases, which are enzymes that play crucial roles in neurotransmission. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential applications in pharmacology.

This compound functions primarily as a cholinesterase inhibitor . Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the hydroxyl group and the methyl phenyl moiety enhances its binding affinity to the active sites of cholinesterases. Molecular docking studies have indicated that the compound occupies critical binding pockets within these enzymes, facilitating effective inhibition.

Efficacy in Biological Studies

Research findings highlight the potency of this compound as a cholinesterase inhibitor. The following table summarizes key findings from various studies:

| Study Reference | Inhibition Type | IC50 Value (µM) | Enzyme Targeted |

|---|---|---|---|

| AChE | 38.98 | Acetylcholinesterase | |

| BChE | 1.60 | Butyrylcholinesterase | |

| Mixed Inhibition | 89.7 | Both AChE and BChE |

These values indicate that this compound exhibits significant inhibitory effects on both AChE and BChE, with a stronger preference for BChE in some derivatives.

Case Studies

- Toxicity Studies : A study involving adult male rats assessed the toxicity of a mixture containing this compound. Results indicated varying degrees of toxicity, emphasizing the need for careful evaluation in potential therapeutic applications .

- Cytotoxicity Assessment : In vitro studies on HepG2 cells demonstrated mild cytotoxicity associated with certain derivatives of this compound. The calculated selectivity indexes suggest that while some derivatives are effective inhibitors, they also possess cytotoxic properties that require further optimization .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its inhibitory activity against cholinesterases. Notable findings include:

- Enantiomeric Selectivity : Different enantiomers of carbamates exhibited varying degrees of potency against AChE and BChE, with specific configurations demonstrating superior inhibition .

- Potential Therapeutic Applications : Given its cholinesterase inhibitory action, this compound shows promise for treating conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .

属性

IUPAC Name |

methyl N-hydroxy-N-(2-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7-5-3-4-6-8(7)10(12)9(11)13-2/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZFRGBAVMTVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151830-35-2 | |

| Record name | methyl N-hydroxy-N-(2-methylphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。